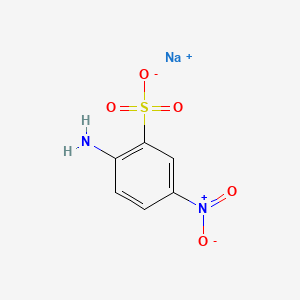

Sodium 2-Amino-5-nitrobenzenesulfonate

Description

Properties

CAS No. |

30693-53-9 |

|---|---|

Molecular Formula |

C6H6N2NaO5S |

Molecular Weight |

241.18 g/mol |

IUPAC Name |

sodium;2-amino-5-nitrobenzenesulfonate |

InChI |

InChI=1S/C6H6N2O5S.Na/c7-5-2-1-4(8(9)10)3-6(5)14(11,12)13;/h1-3H,7H2,(H,11,12,13); |

InChI Key |

VFJSGZNHKDLAFV-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)[O-])N.[Na+] |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)O)N.[Na] |

Other CAS No. |

30693-53-9 |

Origin of Product |

United States |

Preparation Methods

Sulfonation of Nitrobenzene Derivatives Using Chlorosulfonic Acid

A primary and efficient method for preparing sodium 2-amino-5-nitrobenzenesulfonate involves the sulfonation of nitrobenzene or its derivatives using chlorosulfonic acid. This method is well-documented in patents and research literature and is preferred due to its high selectivity and yield.

Reaction Overview

- Reactants: Nitrobenzene (or nitrobenzene derivatives) and chlorosulfonic acid.

- Molar Ratio: Nitrobenzene to chlorosulfonic acid is maintained between 1:0.4 to 1:0.6.

- Reaction Conditions: Heating the mixture to 90–150 °C (preferably 110–130 °C) for 2–5 hours.

- Byproduct Management: Hydrogen chloride gas generated during sulfonation is continuously removed from the reaction system and absorbed in water for safe handling and potential reuse.

Post-Treatment

- After sulfonation, the reaction mixture is cooled to room temperature.

- Water and a sodium base (preferably sodium carbonate) are added.

- The mixture is stirred and allowed to stand, facilitating phase separation into an oil layer and aqueous layer.

- The aqueous layer contains the sodium salt of the sulfonated product.

- The oil layer, rich in unreacted nitrobenzene, is washed and dried for recovery and reuse.

Advantages of This Method

- Reduced Chlorosulfonic Acid Usage: Using less chlorosulfonic acid than nitrobenzene minimizes residual acid and waste acid treatment costs.

- High Product Yield: Sodium carbonate as the neutralizing agent provides high yields and efficient recovery of nitrobenzene.

- Environmental and Economic Benefits: Less waste acid and efficient recycling of raw materials reduce environmental impact and production cost.

Example Procedure and Data

| Step | Description | Quantity/Condition | Outcome |

|---|---|---|---|

| 1 | Sulfonation | 246 g (2.0 mol) nitrobenzene + 93 g (0.8 mol) chlorosulfonic acid, heated to 120 °C for 5 hours | Sulfonation reaction with HCl gas evolved |

| 2 | HCl Absorption | HCl gas absorbed in 200 mL deionized water | 12.7% HCl aqueous solution obtained |

| 3 | Neutralization | Add 500 mL water + 42.4 g (0.4 mol) sodium carbonate, stir and stand | Separation of oil and aqueous layers |

| 4 | Recovery | Oil layer washed thrice with water and dried | 140 g nitrobenzene recovered with 99.2% purity |

This method yields high purity sodium m-nitrobenzenesulfonate with efficient recycling of nitrobenzene.

Alternative Multi-Step Synthesis via Diazotization and Reduction

Another approach involves multi-step synthesis starting from sodium 2-acetamido-5-nitrobenzenesulfonate, which itself can be prepared by acetylation of this compound. This route is often used in complex organic syntheses, especially for preparing related azo compounds.

Key Steps

- Acetylation: this compound is acetylated using acetic anhydride to form sodium 2-acetamido-5-nitrobenzenesulfonate.

- Hydrogenation: The nitro group is reduced to an amino group by catalytic hydrogenation (H2/Pd-C).

- Diazotization: The amino group is diazotized using sodium nitrite and hydrochloric acid to form diazonium salts.

- Coupling Reactions: The diazonium salt undergoes azo coupling to form bisazobenzene crosslinkers or other derivatives.

This multi-step method is more complex but allows for the synthesis of functionalized derivatives useful in photoresponsive materials and biological applications.

Comparative Analysis of Preparation Methods

| Aspect | Sulfonation with Chlorosulfonic Acid | Multi-Step Diazotization/Reduction |

|---|---|---|

| Raw Materials | Nitrobenzene and chlorosulfonic acid | This compound and reagents for acetylation and reduction |

| Reaction Complexity | Single-step sulfonation + neutralization | Multiple steps including acetylation, hydrogenation, diazotization |

| Yield | High yield with efficient recycling | Moderate yield, more intermediate purification |

| Environmental Impact | Lower waste due to controlled acid use and recycling | Higher due to multiple reagents and steps |

| Applications | Direct production of sodium m-nitrobenzenesulfonate | Synthesis of derivatives for advanced applications |

Research Findings and Practical Considerations

- The sulfonation method with controlled chlorosulfonic acid dosing reduces excess acid waste and allows recycling of unreacted nitrobenzene, making it economically and environmentally favorable.

- Sodium carbonate is preferred over sodium hydroxide or bicarbonate for neutralization due to lower required amounts and cost-effectiveness.

- Efficient removal of hydrogen chloride gas and its absorption in water prevents corrosion and environmental hazards.

- Multi-step synthesis routes enable the preparation of functional derivatives but require careful control of reaction conditions and intermediate purifications.

Chemical Reactions Analysis

Types of Reactions: Sodium 2-Amino-5-nitrobenzenesulfonate undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like sodium dithionite.

Common Reagents and Conditions:

Reducing Agents: Hydrogen gas with a catalyst, sodium dithionite.

Substitution Reagents: Various nucleophiles, depending on the desired substitution product.

Major Products Formed:

Reduction Product: 2-Amino-5-aminobenzenesulfonate.

Substitution Products: Various substituted benzenesulfonates, depending on the nucleophile used.

Scientific Research Applications

Sodium 2-Amino-5-nitrobenzenesulfonate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

Biology: It serves as a reagent in biochemical assays and studies involving enzyme activity and protein interactions.

Medicine: The compound is explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical agents.

Mechanism of Action

The mechanism of action of Sodium 2-Amino-5-nitrobenzenesulfonate depends on its specific application. In biochemical assays, it may interact with enzymes or proteins, affecting their activity or function. The nitro and amino groups on the benzene ring can participate in various chemical interactions, influencing the compound’s reactivity and binding properties .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: Sodium 2-amino-5-nitrobenzenesulfonate

- CAS Number : 30693-53-9

- Molecular Formula : C₆H₅N₂NaO₅S (as per CAS registry; discrepancies in formula reporting exist across sources)

- Synonyms: 4-Nitroaniline-2-sulfonic acid sodium salt; Sodium 4-nitroaniline-2-sulfonate

Structural Features :

The compound consists of a benzene ring substituted with:

- A sulfonate (-SO₃⁻Na⁺) group at position 1,

- An amino (-NH₂) group at position 2,

- A nitro (-NO₂) group at position 3.

Applications :

Primarily used as an intermediate in dye synthesis and catalytic processes due to its electron-withdrawing nitro group and water-soluble sulfonate moiety .

Comparison with Structurally Similar Compounds

Sodium 4-Hydrazinobenzenesulfonate (CAS 52532-33-9)

Key Differences: The nitro group in this compound enhances electrophilicity, making it more reactive in aromatic substitution compared to the hydrazine derivative. Conversely, the hydrazine group in Sodium 4-Hydrazinobenzenesulfonate supports coordination with transition metals .

2-Aminoanilinium 4-Methylbenzenesulfonate

Key Differences: The sodium counterion in this compound improves water solubility, whereas the tosylate in 2-Aminoanilinium 4-methylbenzenesulfonate enhances crystallinity and thermal stability .

Sodium Methoxybenzoate Derivatives ()

Key Differences: Sulfonate groups (as in this compound) exhibit stronger acidity and solubility than carboxylates (e.g., methoxybenzoates). The nitro and amino substituents further modulate electronic properties for targeted reactivity .

Research Findings and Discrepancies

- Molecular Formula Variability: lists conflicting formulas (e.g., C₆H₉NaO₆S vs. Cross-referencing with CAS registry is critical .

- Thermal Data Gaps: While sodium methoxybenzoates () provide thermal decomposition profiles (~200–300°C), analogous data for this compound is absent in the evidence.

Q & A

Q. What are the key synthetic methodologies for Sodium 2-Amino-5-nitrobenzenesulfonate, and how do reaction conditions influence yield?

Synthesis typically involves sulfonation, nitration, and neutralization. A one-step route reported for the precursor 2-amino-5-nitrobenzenesulfonic acid uses Chloramine-T and sodium hydroxide in acetonitrile/water solvents . Neutralization with sodium hydroxide converts the acid to its sodium salt. Reaction optimization (e.g., temperature, solvent ratio) is critical: excess nitrating agents improve nitro-group incorporation but may degrade the sulfonate moiety. Yields >70% are achievable under controlled pH (8–10) and low-temperature (5–10°C) conditions . Alternative methods involve coupling sulfonated anilines with nitroaromatic precursors, requiring catalysts like chloro-metal complexes .

Q. What spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- NMR : and NMR identify aromatic protons (δ 7.5–8.5 ppm) and sulfonate groups (δ 130–140 ppm for ) .

- IR : Peaks at 1170 cm (S=O stretching) and 1520 cm (NO asymmetric stretching) confirm functional groups .

- Mass Spectrometry : ESI-MS in negative mode shows [M–Na] at m/z 218.187 .

- X-ray Crystallography : Resolves nitro-group orientation and sulfonate coordination geometry. DIAMOND software is recommended for structural visualization .

Q. What are the compound’s solubility and stability profiles under varying pH conditions?

this compound is highly soluble in water (>200 g/L at 25°C) due to its ionic sulfonate group. Stability decreases in acidic media (pH <4), where protonation of the amino group induces precipitation. In alkaline conditions (pH >10), nitro groups may hydrolyze to amines. Storage at 4°C in inert atmospheres (N) is advised .

Advanced Research Questions

Q. How can computational modeling predict reactivity in nucleophilic substitution or redox reactions?

Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model the electron-deficient nitro group as a site for nucleophilic attack. The sulfonate group’s electron-withdrawing effect directs electrophilic substitution to the para position of the amino group. Redox potentials (E) calculated via cyclic voltammetry predict reduction of the nitro group to amine at −0.45 V vs. Ag/AgCl . Experimental validation via controlled-potential electrolysis is recommended .

Q. What strategies resolve contradictions in reported catalytic pathways for derivatization?

Conflicting data on palladium-catalyzed cross-coupling (e.g., Suzuki reactions) arise from competing coordination of the sulfonate group with Pd. Mitigation strategies:

- Use bulky ligands (e.g., XPhos) to shield Pd from sulfonate interference.

- Pre-protect the amino group with acetyl chloride to prevent side reactions .

- Optimize solvent polarity (DMF > MeCN) to stabilize transition states .

Q. How does the compound serve as a precursor for pharmaceutical intermediates?

The nitro group is reduced to amine (e.g., H/Pd-C) to form 2,5-diaminobenzenesulfonate, a key intermediate for sulfonamide antibiotics. Coupling with benzoyl chloride derivatives yields bioactive sulfonamides with MIC values <1 µg/mL against Gram-positive bacteria .

Q. What are the challenges in scaling up synthesis while minimizing byproducts?

Key issues:

- Byproduct formation : Nitro reduction byproducts (e.g., hydroxylamines) form under incomplete H flow. In-line FTIR monitoring detects intermediates .

- Purity control : Recrystallization from ethanol/water (3:1 v/v) removes sodium chloride byproducts, achieving ≥99% purity (HPLC) .

Methodological Guidelines

Q. How to design experiments assessing the compound’s coordination chemistry with transition metals?

- Step 1 : Synthesize metal complexes (e.g., Cu, Fe) by mixing equimolar metal salts and the sodium sulfonate in aqueous solution.

- Step 2 : Characterize via UV-Vis (d-d transitions at 600–800 nm for Cu) and EPR (g = 2.2 for octahedral geometry).

- Step 3 : Test catalytic activity in oxidation reactions (e.g., cyclohexane → adipic acid) .

Q. What analytical workflows validate degradation pathways under photolytic conditions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.